An In-Depth Technical Guide to the Chemical Structure and Activity of DNA Gyrase B-IN-1
An In-Depth Technical Guide to the Chemical Structure and Activity of DNA Gyrase B-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and mechanism of action of DNA gyrase B-IN-1, a potent inhibitor of the bacterial DNA gyrase B subunit. The information is intended for researchers, scientists, and drug development professionals working in the fields of antibacterial drug discovery and development.
Chemical Structure and Properties
DNA gyrase B-IN-1, also referred to as compound 13 in the primary literature, is a novel synthetic molecule with a complex heterocyclic structure.
Chemical Name: 5-amino-N-(3-chloro-5-(trifluoromethyl)benzyl)-3-(5-methylisoxazol-3-yl)-1-((1-oxidotetrahydro-2H-thiopyran-4-yl)carbamoyl)-1H-pyrazole-4-carboxamide
Molecular Formula: C₂₃H₁₈ClF₃N₆O₄S
Molecular Weight: 566.94 g/mol
Canonical SMILES: O=C(N(C1=C(N)N=C(C2=NOC(C)=C2)C=1C(=O)NCC3=CC(Cl)=CC(C(F)(F)F)=C3)C(=O)NC4CCSC4)=O
The chemical structure of DNA gyrase B-IN-1 is characterized by a central pyrazole core, substituted with an isoxazole moiety, a carboxamide linker attached to a substituted benzyl group, and a novel carbamoyl-tetrahydrothiopyran oxide group. This intricate arrangement of functional groups is crucial for its potent inhibitory activity.
Mechanism of Action: Inhibition of DNA Gyrase B
DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a critical role in DNA replication, transcription, and repair by introducing negative supercoils into the DNA.[1][2] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses the ATPase activity that powers the DNA supercoiling reaction.[1]
DNA gyrase B-IN-1 functions as a competitive inhibitor of the ATPase activity of the GyrB subunit.[3][4] By binding to the ATP-binding pocket of GyrB, it prevents the hydrolysis of ATP, which is essential for the conformational changes required for DNA strand passage and supercoiling. This inhibition of the catalytic cycle of DNA gyrase leads to a cessation of DNA replication and ultimately, bacterial cell death.
The following diagram illustrates the proposed mechanism of action:
Caption: Inhibition of the DNA gyrase catalytic cycle by DNA Gyrase B-IN-1.
Quantitative Data
The inhibitory activity of DNA gyrase B-IN-1 has been quantified through enzymatic and microbiological assays.
| Parameter | Organism | Value | Reference |
| IC₅₀ (Gyrase Supercoiling) | Pseudomonas aeruginosa | 2.2 µM | [3][4] |
| MIC (in presence of efflux pump inhibitor) | Pseudomonas aeruginosa | 8 µg/mL | [3][4] |
IC₅₀ (50% Inhibitory Concentration): This value represents the concentration of the inhibitor required to reduce the enzymatic activity of DNA gyrase by 50%. A lower IC₅₀ indicates a more potent inhibitor.
MIC (Minimum Inhibitory Concentration): This value is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data for DNA gyrase B-IN-1 was obtained in the presence of an efflux pump inhibitor, suggesting that the compound may be subject to efflux by the bacteria.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of DNA gyrase B-IN-1.
Synthesis of DNA Gyrase B-IN-1 (Compound 13)
The synthesis of DNA gyrase B-IN-1 is a multi-step process. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, please refer to the supporting information of the primary publication by Jogula et al. (2020).
Caption: High-level workflow for the chemical synthesis of DNA Gyrase B-IN-1.
Pseudomonas aeruginosa DNA Gyrase Supercoiling Assay
This assay is used to determine the IC₅₀ of inhibitors against DNA gyrase. The principle of the assay is to measure the conversion of relaxed plasmid DNA to its supercoiled form by the enzyme in the presence of ATP. The two forms of DNA can be separated by agarose gel electrophoresis.
Materials:
-
P. aeruginosa DNA gyrase
-
Relaxed pBR322 DNA (substrate)
-
5x Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)
-
DNA gyrase B-IN-1 (dissolved in DMSO)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture containing the 5x assay buffer, relaxed pBR322 DNA, and sterile water.
-
Inhibitor Addition: Add varying concentrations of DNA gyrase B-IN-1 (or DMSO as a control) to the reaction tubes.
-
Enzyme Addition: Add a pre-determined amount of P. aeruginosa DNA gyrase to each reaction tube. The amount of enzyme should be sufficient to achieve complete supercoiling in the absence of an inhibitor.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis at a constant voltage until the relaxed and supercoiled DNA bands are well-separated.
-
Visualization and Analysis: Stain the gel with a DNA stain and visualize under UV light. The intensity of the supercoiled DNA band will decrease with increasing concentrations of the inhibitor. The IC₅₀ is calculated as the concentration of the inhibitor that reduces the amount of supercoiled DNA by 50% compared to the control.
Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.
Conclusion and Future Directions
DNA gyrase B-IN-1 is a promising lead compound for the development of novel antibacterial agents targeting the DNA gyrase B subunit. Its potent inhibitory activity against Pseudomonas aeruginosa DNA gyrase warrants further investigation. Future studies should focus on optimizing the compound's structure to improve its antibacterial efficacy, particularly its ability to evade bacterial efflux pumps, and to broaden its spectrum of activity against other clinically relevant bacterial pathogens. Further elucidation of its binding mode through co-crystallization studies with the GyrB subunit would provide valuable insights for structure-based drug design efforts.
